

(4-Bromothiazol-2-yl)methanamine hydrochloride

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Compound of Interest

Compound Name: (4-Bromothiazol-2-yl)methanamine hydrochloride
CAS No.: 1207175-70-9
Cat. No.: B3033812

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An In-depth Technical Guide to the Solubility Assessment of (4-Bromothiazol-2-yl)methanamine hydrochloride

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of (4-Bromothiazol-2-yl)methanamine hydrochloride. While specific pre-existing solubility data for this compound is not readily available in public literature, this document outlines the fundamental and reproducible solubility data. The guide emphasizes the distinction between kinetic and thermodynamic solubility, offering step-by-step methods for the solubility assessment of pharmaceutical compounds.

Introduction to (4-Bromothiazol-2-yl)methanamine hydrochloride and the Significance of Solubility

(4-Bromothiazol-2-yl)methanamine hydrochloride is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry. The hydrochloride salt form of this amine-containing compound is likely utilized to improve its physicochemical properties, including solubility and stability.

Solubility is a critical physicochemical parameter in drug discovery and development.^[1] Poor aqueous solubility can lead to low bioavailability, hinder absorption, and result in unpredictable in vivo performance.^{[1][2][3]} Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential for the successful development of pharmaceuticals.

This guide will focus on two key types of solubility measurements:

- Kinetic Solubility:** This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening. It involves measuring the amount of compound that dissolves in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.^{[2][5][6]}
- Thermodynamic Solubility:** This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and formulation development.^{[1][3]}

Physicochemical Properties of (4-Bromothiazol-2-yl)methanamine hydrochloride

While extensive data is not publicly available, the following information can be gathered from chemical supplier databases:

Property	Value	Source
Molecular Formula	C ₄ H ₆ BrCN ₂ S	[8][9]
Molecular Weight	229.53 g/mol	[8][9]
Appearance	Solid (form may vary)	
Storage Conditions	2-8°C, protect from light	[8]

The presence of a bromine atom, a thiazole ring, and an aminomethyl group suggests that the molecule has both lipophilic and hydrophilic regions, w expected to enhance aqueous solubility compared to the free base.

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development and the required throughput and accuracy.[4]

Kinetic Solubility Determination (Turbidimetric Method)

This method is a rapid, medium-throughput approach to estimate the solubility of a compound by measuring the turbidity that results from its precipita

Principle: A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The concentration at v by measuring light absorbance or scattering.[10]

Step-by-Step Protocol:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of **(4-Bromothiazol-2-yl)methanamine hydrochloride** in 100% DMSO.
- Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.[10]
- Addition to Aqueous Buffer: Dilute each DMSO concentration 1-in-50 into an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 2%).
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.[6][10]
- Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.[10]
- Data Analysis: The kinetic solubility is determined as the highest concentration at which the absorbance is not significantly above the background (

Causality Behind Experimental Choices:

- DMSO as a Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it suitable for creating concentrat
- Controlled DMSO Concentration: The final concentration of DMSO is kept low (typically $\leq 2\%$) to minimize its co-solvent effects on the aqueous sol
- Incubation Time: A defined incubation period allows for the kinetics of precipitation to occur, though it may not be sufficient to reach thermodynamic

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound wit

Principle: An excess amount of the solid compound is added to a specific volume of the desired aqueous buffer. The mixture is agitated until equilibri dissolved compound in the filtrate is quantified.[7]

Step-by-Step Protocol:

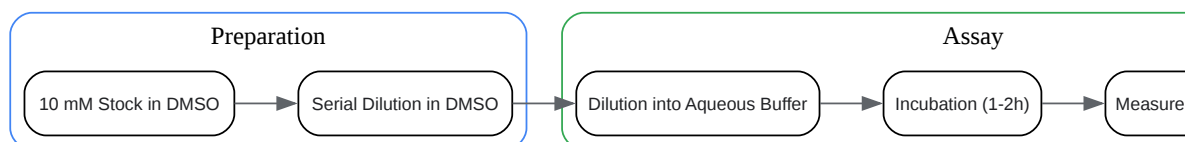
- Sample Preparation: Add an excess amount of solid **(4-Bromothiazol-2-yl)methanamine hydrochloride** to a glass vial. The presence of undissol
- Addition of Solvent: Add a known volume of the desired aqueous buffer (e.g., PBS at various pH values, or simulated intestinal fluids like FaSSIF a
- Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extender
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation followed by filtration thr
- Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Spectrometry (LC-MS).[2][3][12] A calibration curve prepared with known concentrations of the compound is used for quantification.
- pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[11]

Causality Behind Experimental Choices:

- Excess Solid: The presence of excess solid ensures that the solution remains saturated and in equilibrium with the solid phase.[11]
- Prolonged Incubation: A long incubation time is necessary to allow the system to reach thermodynamic equilibrium, which may involve the conversion of a solid phase to a dissolved phase.
- Filtration: Filtration is a critical step to remove any undissolved particles before analysis to avoid overestimation of the solubility.[5][7]
- HPLC/LC-MS Analysis: These analytical techniques provide the necessary sensitivity and selectivity to accurately quantify the dissolved compound.

Visualization of Experimental Workflows

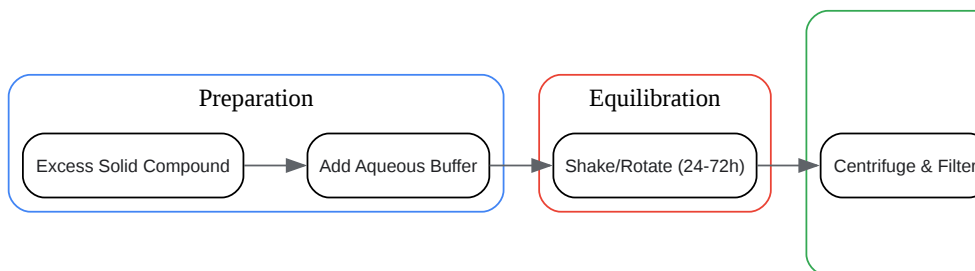
Kinetic Solubility Workflow



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Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Workflow



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Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of **(4-Bromothiazol-2-yl)methanamine hydrochloride**:

- pH: As a hydrochloride salt of an amine, the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous solution.
- Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at physiologically relevant temperatures (e.g., 37°C) and carefully controlled and reported.
- Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a profound effect on its thermodynamic solubility. The measured solubility should be reported for the specific polymorph used.
- Buffer Composition: The components of the buffer can interact with the test compound, potentially forming salts or complexes that can alter its solubility.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information for context and reproducibility:

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